molecular formula C7H8ClNO B066717 (R)-2-Chloro-1-(pyridin-3-yl)ethanol CAS No. 173901-03-6

(R)-2-Chloro-1-(pyridin-3-yl)ethanol

Cat. No. B066717
M. Wt: 157.6 g/mol
InChI Key: LCBCRIBFOZSPJL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of "(R)-2-Chloro-1-(pyridin-3-yl)ethanol" involves several key steps, typically starting from pyridine derivatives. Propargylic alcohols serve as pivotal intermediates in the synthesis of pyridine and its derivatives, offering routes to construct complex heterocycles efficiently. These methods leverage the distinct reactivities of propargylic alcohols, enabling the formation of the targeted chloroethyl-pyridinyl scaffold through subsequent halogenation and reduction steps (Mishra, Nair, & Baire, 2022).

Scientific Research Applications

  • Preparation of Enantiomerically Pure Compounds : (R)-2-Chloro-1-(pyridin-3-yl)ethanol has been prepared via kinetic resolution and used to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety in beta3-adrenergic receptor ligands (Perrone et al., 2006).

  • Use as a Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a related compound, has been shown to be an effective protecting group for methacrylic acid, which can be removed either chemically or thermally after polymerization (Elladiou & Patrickios, 2012).

  • Formation of Metal Complexes : It has been used in the synthesis of dinuclear complexes characterized for water oxidation applications (Zong & Thummel, 2005).

  • Synthesis of Chiral Pyridines : The compound plays a role in the resolution of racemic 1-(2-pyridyl)ethanols, important in the preparation of chiral pyridines (Uenishi et al., 1998).

  • In Complexation Reactions : It is involved in complexation reactions to form metal complexes with potential biological applications, as demonstrated in various studies (Mardani et al., 2019).

  • In Catalytic Applications : Chloro-ruthenium complexes with this compound as an ancillary ligand have been synthesized and used in catalytic applications, particularly in C–C cross-coupling reactions (Dey et al., 2014).

properties

IUPAC Name

(1R)-2-chloro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCRIBFOZSPJL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464652
Record name (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-1-(pyridin-3-yl)ethanol

CAS RN

173901-03-6
Record name (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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